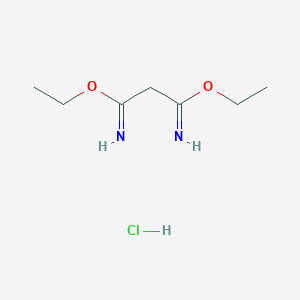

Diethyl malonimidate dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl malonimidate dihydrochloride can be synthesized through the reaction of diethyl malonate with ammonium chloride under specific conditions . The reaction typically involves heating the reactants in the presence of a solvent such as dichloromethane at a controlled temperature of around 45°C under a nitrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl malonimidate dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the imidate group is replaced by other nucleophiles.

Condensation Reactions: It can react with amines to form imidate derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and acids. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound include various imidate derivatives and cross-linked polymers .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

DEMDH is characterized by its unique structure, which includes:

- Imide Group : Provides electrophilic character.

- Ester Groups : Contribute nucleophilic properties.

These features enable DEMDH to act as a bifunctional reagent, facilitating various organic transformations and modifications of biomolecules.

Bioconjugation

DEMDH is widely utilized for labeling proteins and peptides, which aids in the study of protein function and interactions. This application is crucial for understanding biological processes and developing therapeutic agents.

Drug Development

In drug development, DEMDH serves as a precursor for synthesizing various catalysts and chiral compounds. Its ability to modify proteins can influence drug efficacy and specificity.

Organic Synthesis

DEMDH is employed in organic synthesis to create new carbon-carbon bonds through condensation reactions with nucleophiles. It can react with ammonia to produce ethyl malondiamidate hydrochloride, which is a precursor for synthesizing pyrimidine derivatives .

Enzyme Inhibition Studies

Research has indicated potential roles of DEMDH in enzyme inhibition and cell signaling pathways. However, these applications are still under investigation, necessitating further research to elucidate its biological effects.

Catalyst Development

DEMDH has been used in the preparation of nonracemic bis(oxazoline)ruthenium complexes, which serve as catalysts for enantioselective transfer hydrogenation reactions .

Case Study 1: Protein Labeling

In a study focusing on protein labeling, DEMDH was used to modify specific amino acid residues in proteins. This modification allowed researchers to track protein interactions within cellular environments, providing insights into signaling pathways and cellular responses.

Case Study 2: Synthesis of Chiral Catalysts

Another significant application involved the use of DEMDH in the synthesis of chiral catalysts for asymmetric synthesis. Researchers demonstrated that using DEMDH as a building block led to improved yields and selectivity in the production of pharmaceutical intermediates .

Mecanismo De Acción

The mechanism of action of diethyl malonimidate dihydrochloride involves its ability to form stable imidate linkages with various nucleophiles. This property makes it useful in cross-linking reactions and the formation of complex molecular structures . The molecular targets and pathways involved include the formation of covalent bonds with amines and other nucleophiles, leading to the stabilization of the resulting compounds .

Comparación Con Compuestos Similares

Similar Compounds

Diethyl malonate: A precursor in the synthesis of diethyl malonimidate dihydrochloride.

Ethyl chloroformate: Another reagent used in similar substitution and condensation reactions.

Uniqueness

This compound is unique due to its ability to form stable imidate linkages, making it highly valuable in the synthesis of complex organic molecules and polymers . Its versatility in various chemical reactions and applications in different fields further highlights its uniqueness .

Actividad Biológica

Diethyl malonimidate dihydrochloride (DEMI) is a compound that has garnered interest in various fields of chemical research, particularly in the synthesis of chiral ligands and its potential biological applications. This article provides a comprehensive overview of the biological activity of DEMI, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an imidate derivative with the molecular formula C₇H₁₄Cl₂N₂O₄. It is commonly used as a reagent in organic synthesis, particularly for the preparation of bisoxazoline ligands which have applications in asymmetric catalysis. The compound typically appears as a white crystalline solid and is soluble in polar solvents like dichloromethane and DMF (Dimethylformamide) .

Synthesis

The synthesis of DEMI often involves the reaction of diethyl malonate with amines under acidic conditions. A notable method involves heating diethyl malonimidate with (S)-cis-1-amino-2-indanol in dichloromethane at controlled temperatures to yield chiral bisoxazoline ligands . The following table summarizes key synthesis parameters:

| Reagent | Amount | Conditions | Yield |

|---|---|---|---|

| This compound | 16.4 g | 45 °C, 18 hours | High |

| (S)-cis-1-amino-2-indanol | 22.2 g | Under nitrogen atmosphere | |

| Solvent | Dichloromethane | Stirring at 600 rpm |

This compound exhibits biological activity primarily through its role as a ligand in coordination chemistry. The bisoxazoline ligands derived from DEMI have been shown to facilitate various catalytic processes, including asymmetric transformations that are crucial in pharmaceutical synthesis . The ability of these ligands to form stable complexes with metal ions enhances their effectiveness in catalysis.

Case Studies

- Chiral Ligand Development : In a study focused on synthesizing chiral bisoxazoline ligands, DEMI was utilized to create ligands that demonstrated significant enantioselectivity in catalyzing reactions such as the addition of organometallic reagents to aldehydes . This work highlights the potential of DEMI-derived ligands in producing pharmaceuticals with specific stereochemistry.

- Antimalarial Applications : Research has indicated that derivatives of DEMI may play a role in developing antimalarial drugs by acting as intermediates in synthetic pathways leading to active pharmaceutical ingredients . The strategic incorporation of DEMI into drug synthesis could enhance the efficacy and selectivity of antimalarial compounds.

- Biological Testing : A study reported on the biological testing of compounds synthesized using DEMI showed promising results against various cancer cell lines, indicating potential anticancer properties . The mechanism likely involves the formation of reactive intermediates that can interact with cellular targets.

Propiedades

Número CAS |

10344-69-1 |

|---|---|

Fórmula molecular |

C7H15ClN2O2 |

Peso molecular |

194.66 g/mol |

Nombre IUPAC |

diethyl propanediimidate;hydrochloride |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8-9H,3-5H2,1-2H3;1H |

Clave InChI |

SPJDSYVGUJARDI-UHFFFAOYSA-N |

SMILES |

CCOC(=N)CC(=N)OCC.Cl.Cl |

SMILES canónico |

CCOC(=N)CC(=N)OCC.Cl |

Key on ui other cas no. |

10344-69-1 |

Pictogramas |

Irritant |

Sinónimos |

diethyl malonimidate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the function of diethyl malonimidate dihydrochloride in the synthesis described in the research paper?

A1: this compound acts as a bis-electrophilic reagent in this reaction. It reacts with two equivalents of (1R,2S)-(+)-cis-1-amino-2-indanol to form the desired bisoxazoline ring system. [] The reaction proceeds through a double condensation reaction, where the amine groups of the indanol derivative attack the electrophilic carbon atoms of the malonimidate, leading to the formation of two oxazoline rings and the elimination of two molecules of ethanol and two molecules of hydrochloric acid. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.